4-Methoxy-2'-(methylthio)biphenyl-3-carbaldehyde
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Overview
Description
4-Methoxy-2’-(methylthio)biphenyl-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a methoxy group at the 4-position, a methylthio group at the 2’-position, and an aldehyde group at the 3-position of the biphenyl structure. Biphenyl derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2’-(methylthio)biphenyl-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds. In this reaction, a boronic acid derivative of 4-methoxyphenyl is coupled with a halogenated derivative of 2’-(methylthio)biphenyl-3-carbaldehyde in the presence of a palladium catalyst and a base . The reaction is typically carried out under mild conditions, making it suitable for the synthesis of various biphenyl derivatives.
Industrial Production Methods
Industrial production of 4-Methoxy-2’-(methylthio)biphenyl-3-carbaldehyde may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2’-(methylthio)biphenyl-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or sodium thiomethoxide (NaSMe).
Major Products Formed
Oxidation: 4-Methoxy-2’-(methylthio)biphenyl-3-carboxylic acid.
Reduction: 4-Methoxy-2’-(methylthio)biphenyl-3-methanol.
Substitution: Various substituted biphenyl derivatives, depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-2’-(methylthio)biphenyl-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-Methoxy-2’-(methylthio)biphenyl-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific context and application.
Comparison with Similar Compounds
4-Methoxy-2’-(methylthio)biphenyl-3-carbaldehyde can be compared with other biphenyl derivatives, such as:
4-Methoxy-2’-(methylthio)biphenyl: Lacks the aldehyde group, which may result in different chemical reactivity and biological activity.
4-Methoxy-2’-(methylthio)biphenyl-3-carboxylic acid:
4-Methoxy-2’-(methylthio)biphenyl-3-methanol: Contains an alcohol group instead of an aldehyde group, which may affect its reactivity and biological activity.
The uniqueness of 4-Methoxy-2’-(methylthio)biphenyl-3-carbaldehyde lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-methoxy-5-(2-methylsulfanylphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-17-14-8-7-11(9-12(14)10-16)13-5-3-4-6-15(13)18-2/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKWNSNKGQJMAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2SC)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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